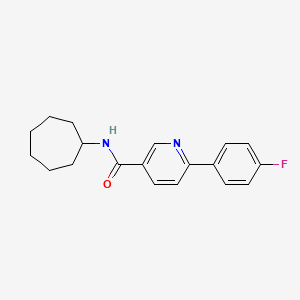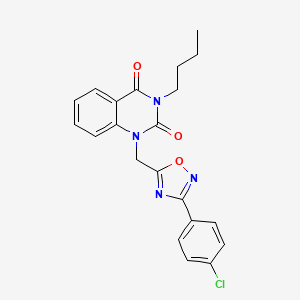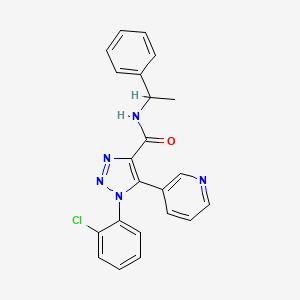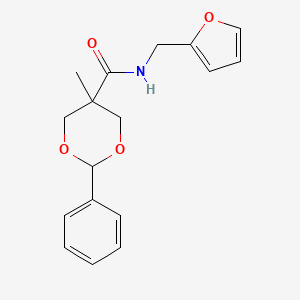
17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate is a synthetic steroidal compound with the molecular formula C23H32O5. It is known for its significant biological activity and is used in various scientific research applications. This compound is a derivative of pregnane and is characterized by its unique structural features, including hydroxyl and acetyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate typically involves multiple steps. One common method starts with 16,17-alpha-epoxypregn-4-ene-3,20-dione (epoxyprogesterone). This intermediate undergoes hydrogen bromide addition, followed by catalytic hydrogenation to remove the bromine at the 16-position, yielding 17-alpha-Hydroxy-pregn-4-ene-3,20-dione (17-alpha-Hydroxyprogesterone). The final steps involve acetylation of the hydroxyl groups and partial hydrolysis to produce the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17-position can be oxidized to form ketones.
Reduction: The carbonyl groups at the 3 and 20 positions can be reduced to hydroxyl groups.
Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acetyl chloride (CH3COCl) or acetic anhydride (C4H6O3) in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of 3,20-dihydroxy derivatives.
Substitution: Formation of various ester derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with steroid hormone receptors. It binds to glucocorticoid receptors, modulating the expression of target genes involved in inflammation and immune response. The molecular pathways influenced by this compound include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparación Con Compuestos Similares
- 17-alpha-Hydroxy-11-desoxycorticosterone 21-acetate
- 17-alpha-Hydroxy-11-desoxycorticosterone acetate
- Hydrocortisone Impurity K
Comparison: While these compounds share structural similarities, 17-alpha-Hydroxy-3,20-dioxopregn-4-EN-21-YL acetate is unique in its specific acetylation pattern and hydroxyl group positioning. This uniqueness contributes to its distinct biological activity and makes it a valuable compound for targeted research applications .
Propiedades
Fórmula molecular |
C23H32O5 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
[2-[(17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H32O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,27H,4-11,13H2,1-3H3/t17?,18?,19?,21?,22?,23-/m0/s1 |
Clave InChI |
HPAKILCZTKWIFK-YNNZQRFBSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
SMILES canónico |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclopropyl-1-(6-{[(2,3-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B14964403.png)
![N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide](/img/structure/B14964405.png)
![N-(furan-2-ylmethyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B14964410.png)
![2-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B14964412.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B14964417.png)

![1-[6-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide](/img/structure/B14964425.png)
![N-(2-ethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B14964437.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)benzyl]piperidine-4-carboxamide](/img/structure/B14964456.png)
![4-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B14964457.png)
![ethyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B14964462.png)


